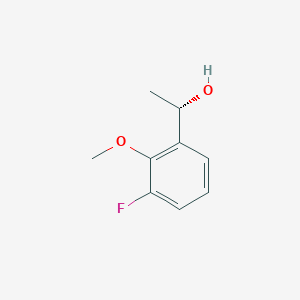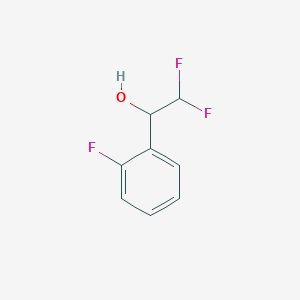
2,2-Difluoro-1-(2-fluorophenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-1-(2-fluorophenyl)ethan-1-ol is a chemical compound with the molecular formula C8H7F3O and a molecular weight of 176.14 g/mol . This compound is characterized by the presence of two fluorine atoms attached to the ethan-1-ol backbone and an additional fluorine atom on the phenyl ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-difluoro-1-(2-fluorophenyl)ethan-1-ol typically involves the reaction of 2-fluorobenzaldehyde with difluoromethyl magnesium bromide, followed by hydrolysis . The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Difluoro-1-(2-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: Halogen substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2,2-difluoro-1-(2-fluorophenyl)ethanone, while reduction could produce 2,2-difluoro-1-(2-fluorophenyl)ethane .
Applications De Recherche Scientifique
2,2-Difluoro-1-(2-fluorophenyl)ethan-1-ol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,2-difluoro-1-(2-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity . This modulation can lead to various biological effects, depending on the specific target and context of use .
Comparaison Avec Des Composés Similaires
- 2,2-Difluoro-1-phenylethan-1-ol
- 2,2-Difluoro-1-(4-fluorophenyl)ethan-1-ol
- 2,2-Difluoro-1-(3-fluorophenyl)ethan-1-ol
Comparison: Compared to these similar compounds, 2,2-difluoro-1-(2-fluorophenyl)ethan-1-ol is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C8H7F3O |
|---|---|
Poids moléculaire |
176.14 g/mol |
Nom IUPAC |
2,2-difluoro-1-(2-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H7F3O/c9-6-4-2-1-3-5(6)7(12)8(10)11/h1-4,7-8,12H |
Clé InChI |
BXVALZSTVIPGEJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(C(F)F)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



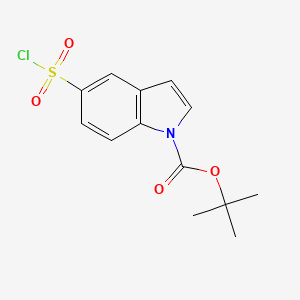
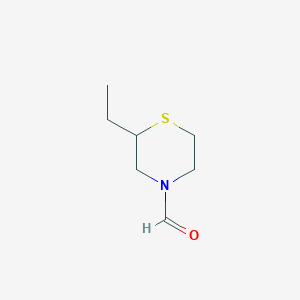
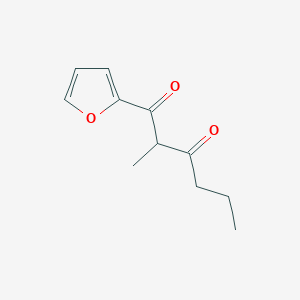
![2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}pent-4-ynoic acid](/img/structure/B13623859.png)
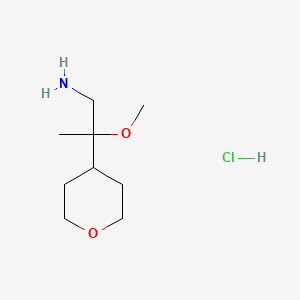
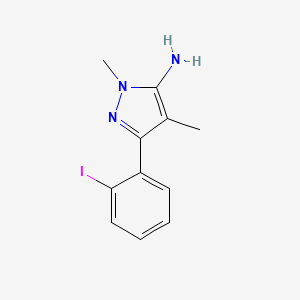
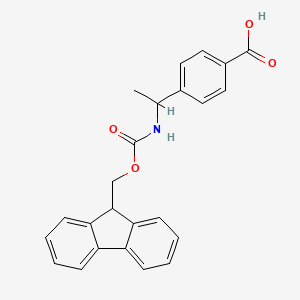
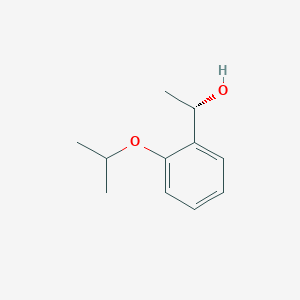
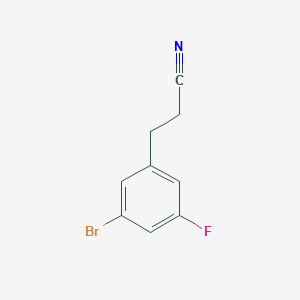

![4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-ol](/img/structure/B13623895.png)

